REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4](O)[C:3]=1[NH:12][C:13](=[O:15])[CH3:14].CC1C=CC(S(O)(=O)=O)=CC=1>CN(C1C=CN=CC=1)C.ClC1C=CC=C(Cl)C=1>[Br:1][C:2]1[C:3]2[N:12]=[C:13]([CH3:14])[O:15][C:4]=2[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1
|
Name
|
N-(2-bromo-6-hydroxy-4-nitrophenyl)acetamide
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)[N+](=O)[O-])O)NC(C)=O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
26 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC(=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
WASH
|
Details
|
was then washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3 and brine, dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The product was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with 80% hexane/20% EtOAc
|
Type
|
CUSTOM
|
Details
|
910 mg of title compound was recovered
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC2=C1N=C(O2)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |